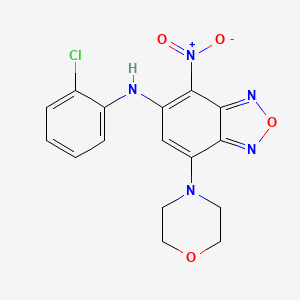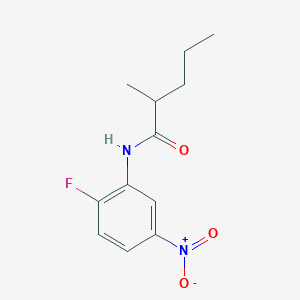
2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate
Vue d'ensemble
Description
2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate, also known as TQ, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. TQ is a quinoline derivative that has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Applications De Recherche Scientifique
2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate has also been shown to have anti-cancer properties, particularly against breast, lung, and colon cancer cells. Additionally, 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate is not fully understood, but it is believed to act through multiple pathways. 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce cell cycle arrest and apoptosis. Additionally, 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate has been found to protect against oxidative stress and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate in lab experiments is its versatility. 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate has been shown to have a wide range of biological activities, making it useful for studying various disease processes. Additionally, 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are many potential future directions for 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate research. One area of interest is the development of 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate and its effects on various biological pathways. Another potential direction for 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-chloro-5-nitrobenzoate research is the development of new synthesis methods or modifications to the existing synthesis method that could improve the yield or purity of the compound.
Propriétés
IUPAC Name |
(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-11-10-19(2,3)21-17-7-5-13(9-14(11)17)26-18(23)15-8-12(22(24)25)4-6-16(15)20/h4-9,11,21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCBYIFIFQBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B3956172.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3956175.png)
![(4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine](/img/structure/B3956182.png)

![1-acetyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3956191.png)
![2-[(4-methylphenyl)amino]-1,4-diphenyl-2-butene-1,4-dione](/img/structure/B3956200.png)

![3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B3956203.png)
![5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid](/img/structure/B3956204.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine](/img/structure/B3956227.png)
![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3956229.png)

![methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride](/img/structure/B3956244.png)
